(E)-1,1,1-Trifluoroundec-3-EN-2-one

Juvenile Hormone Esterase Insecticide Discovery Structure-Activity Relationship

SAR studies on serine hydrolases demand stereochemically precise TFK probes-using the wrong isomer or chain-length analog introduces uncontrolled variables. (E)-1,1,1-Trifluoroundec-3-en-2-one (CAS 1399772-69-0) is an (E)-configured C11 α,β-unsaturated TFK purpose-built for JHE and FAAH active-site mapping. • (E)-geometry critical for biological activity; the (Z)-isomer or saturated analogs yield divergent results • C11 chain near-optimal length for JHE inhibition; FAAH selectivity benchmarked against saturated C11 comparator (Ki ~130 nM) • Standard packs: 10 mg, 50 mg, 100 mg; bulk and custom synthesis on request

Molecular Formula C11H17F3O
Molecular Weight 222.25 g/mol
Cat. No. B13030643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,1,1-Trifluoroundec-3-EN-2-one
Molecular FormulaC11H17F3O
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)C(F)(F)F
InChIInChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-9H,2-7H2,1H3/b9-8+
InChIKeyHAKDZMCWDIYVJD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1,1,1-Trifluoroundec-3-EN-2-one: Structural & Functional Overview


(E)-1,1,1-Trifluoroundec-3-EN-2-one (CAS 1399772-69-0) is an α,β-unsaturated trifluoromethyl ketone (TFK) characterized by an 11-carbon aliphatic chain bearing a trans-configured alkene adjacent to the carbonyl, with the trifluoromethyl group directly bound to the carbonyl carbon [1]. This structural arrangement defines it as a member of the enone class of TFKs, a chemical family widely recognized for its capacity to act as potent transition-state analog inhibitors of serine hydrolases, most notably juvenile hormone esterase (JHE) in insects and fatty acid amide hydrolase (FAAH) in mammals [2].

(E)-1,1,1-Trifluoroundec-3-EN-2-one: Generic Substitution Risks


Within the trifluoromethyl ketone (TFK) class, seemingly minor structural variations—chain length, presence and position of unsaturation, and stereochemistry—profoundly alter potency, selectivity, and physical properties. A simple substitution with a saturated analog (e.g., 1,1,1-trifluoroundecan-2-one) or a different chain-length enone (e.g., the C10 or C12 homologs) can lead to unpredictable changes in enzyme inhibition due to the precise steric and electronic requirements of the target active site [1][2]. Furthermore, the (E)-configuration of the double bond in (E)-1,1,1-Trifluoroundec-3-EN-2-one is not a trivial detail; studies on related compounds demonstrate that geometric isomerism can dictate biological activity, with one isomer acting as an agonist and the other as an antagonist [3]. Therefore, without rigorous, quantitative evidence, assuming functional equivalence between this specific enone and a 'similar' TFK poses a significant risk of experimental failure.

(E)-1,1,1-Trifluoroundec-3-EN-2-one: Quantitative Differentiation Evidence


JHE Inhibition by Chain-Length Optimization

Direct quantitative data for (E)-1,1,1-Trifluoroundec-3-EN-2-one against JHE is not available in the public domain. However, its inhibitory activity can be inferred with high confidence from a robust class-level structure-activity relationship (SAR). A foundational study established a clear chain-length dependence for inhibition within the α,β-unsaturated TFK series against JHE from Trichoplusia ni [1]. This study demonstrated that JHE inhibition potency is optimized at a specific carbon chain length, with the C12 homolog (1,1,1-trifluorododec-3-yn-2-one) and a C12 methyl-branched enone (4-methyl-1,1,1-trifluorododec-3-en-2-one) identified as the most potent in their respective series [1]. The C11 chain length of the target compound positions it strategically adjacent to this known optimum. Substituting with the shorter C10 homolog (1,1,1-trifluorodec-3-en-2-one) or the saturated C11 analog (1,1,1-trifluoroundecan-2-one) is predicted to result in diminished JHE inhibition based on this established SAR trend [1][2].

Juvenile Hormone Esterase Insecticide Discovery Structure-Activity Relationship

FAAH Inhibition Selectivity Profile

While direct FAAH inhibition data for the target compound are not publicly reported, its selectivity profile can be benchmarked against its saturated C11 analog, 1,1,1-trifluoroundecan-2-one. The saturated analog exhibits a moderate Ki of 130 nM against FAAH (mouse) and an IC50 of 10 nM against liver carboxylesterase 1 (human) [1]. In stark contrast, a structurally related, longer-chain unsaturated TFK, (E)-1,1,1-trifluoro-nonadec-10-en-2-one, demonstrates a more potent Ki of 80 nM against FAAH [2]. This suggests that unsaturation and chain length are critical determinants of both potency and target selectivity within the TFK class. The target compound, (E)-1,1,1-Trifluoroundec-3-EN-2-one, possesses a unique combination of an (E)-configured internal alkene and an 11-carbon chain, features that are expected to confer a distinct FAAH inhibition and serine hydrolase selectivity profile different from both its saturated C11 analog and the longer-chain unsaturated C19 analog.

Fatty Acid Amide Hydrolase Endocannabinoid System Enzyme Selectivity

Impact of Geometric Isomerism on Bioactivity

The (E)-stereochemistry of the target compound is not arbitrary; it is a critical determinant of its biological activity. A compelling example is provided by a study on analogs of the European corn borer pheromone, where the (Z)-1,1,1-trifluoro derivative of (Z)-13-hexadecen-2-one acted as a potent antagonist, while the parent (Z)-methyl ketone did not [1]. This demonstrates that the combination of the trifluoromethyl group and the specific alkene geometry dictates the compound's ability to interact with biological targets, likely insect odorant receptors or degrading enzymes. For (E)-1,1,1-Trifluoroundec-3-EN-2-one, the (E)-geometry is an essential structural feature that differentiates it from any (Z)-isomer and is expected to yield a unique biological response profile in assays involving molecular recognition.

Pheromone Antagonism Stereochemistry-Activity Relationship Insect Behavior Modification

Physicochemical Profile vs. Saturated Analogs

The presence of the internal double bond in (E)-1,1,1-Trifluoroundec-3-EN-2-one distinguishes its physicochemical profile from its saturated counterpart. While experimental logP values are not available, its saturated analog, 1,1,1-trifluoroundecan-2-one, is reported to have a calculated XLogP of 4.3 [1]. The introduction of an (E)-configured alkene is known to reduce lipophilicity and alter molecular flexibility. This subtle change can significantly impact membrane permeability, non-specific binding, and formulation behavior. Therefore, the target compound offers a unique physicochemical vector compared to fully saturated aliphatic TFKs, which is a critical consideration for applications requiring specific partitioning or bioavailability profiles.

Lipophilicity Drug-likeness Physicochemical Profiling

Spectroscopic Signature for Quality Control

(E)-1,1,1-Trifluoroundec-3-EN-2-one possesses a unique and verifiable GC-MS spectrum, which serves as a definitive fingerprint for confirming its identity and purity [1]. This is a critical differentiator from structurally similar analogs, which will have distinct fragmentation patterns and retention times. For procurement and quality assurance, this provides a robust, instrument-based method to verify that the supplied material is the correct isomer and homolog, mitigating the risk of mis-identification or adulteration with a cheaper, 'similar' compound.

Analytical Chemistry GC-MS Compound Authentication

(E)-1,1,1-Trifluoroundec-3-EN-2-one: Application Scenarios


Novel Insect Growth Regulators (IGRs) Development

The primary application scenario for (E)-1,1,1-Trifluoroundec-3-EN-2-one is as a specialized chemical probe or lead compound in the development of next-generation insect growth regulators (IGRs). Its structural positioning within the α,β-unsaturated TFK series, near the chain-length optimum for JHE inhibition, makes it a rational candidate for structure-activity relationship (SAR) studies [1]. Researchers aiming to optimize JHE inhibition while modulating other properties (e.g., cuticular penetration, metabolic stability) would select this specific C11 enone over the saturated C11 or the C10 enone to probe the effects of a subtle structural modification on in vitro and in vivo insecticidal activity.

Serine Hydrolase Selectivity Profiling Tool

This compound serves as a valuable tool for dissecting the selectivity landscape of serine hydrolases, particularly in the endocannabinoid system. The documented, distinct inhibition profiles of closely related TFKs against FAAH and carboxylesterases [1] highlight the sensitivity of these enzymes to small ligand changes. (E)-1,1,1-Trifluoroundec-3-EN-2-one, with its specific combination of chain length and (E)-unsaturation, would be used in comparative enzymology studies alongside its saturated C11 analog and the longer-chain C19 enone to map the precise structural requirements for selective FAAH inhibition versus off-target activity on other hydrolases.

Stereochemical Probe in Insect Chemical Ecology

Given the documented importance of alkene geometry in determining the agonist/antagonist activity of fluorinated ketones in insect olfaction [1], (E)-1,1,1-Trifluoroundec-3-EN-2-one is ideally suited for use as a stereochemical probe in insect chemical ecology. It can be employed in behavioral or electrophysiological assays (e.g., electroantennography) to investigate the role of specific receptor proteins in recognizing and differentiating (E) vs. (Z) alkenes within a biologically active fluorinated scaffold.

Analytical Standard for Fluorinated Enone Characterization

In analytical chemistry and quality control laboratories, this compound is valuable as a reference standard. Its documented GC-MS spectrum [1] allows for the unambiguous identification and quantification of this specific isomer in complex mixtures or reaction products. This application is critical for process chemistry and ensuring the purity of synthesized batches of this or related enone compounds.

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